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Compound of Interest

Compound Name: Decafentin

Cat. No.: B607026

Introduction

Decafentin is an organotin compound, formerly used as a fungicide, with the chemical formula
C46H51BrCIPSn and a molecular weight of approximately 868.94 g/mol .[1][2][3] Structurally, it
is an ionic salt composed of a decyltriphenylphosphonium cation and a
bromochlorotriphenylstannate(lV) anion.[4] Accurate characterization of its chemical structure,
purity, and properties is essential for research, development, and regulatory purposes.
Spectroscopic techniques are fundamental tools for this characterization, providing detailed
information on the molecule's electronic structure, functional groups, atomic connectivity, and

mass.

This document provides detailed application notes and experimental protocols for the
characterization of Decafentin using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-
Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS).

General Experimental Workflow

The overall process for the spectroscopic characterization of a Decafentin sample follows a
logical progression from initial sample preparation to multi-technique data integration for final

structural confirmation.
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Caption: General workflow for the spectroscopic characterization of Decafentin.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Application Note

UV-Vis spectroscopy is a valuable technique for analyzing molecules with chromophores (light-
absorbing groups).[5] In Decafentin, the multiple phenyl rings attached to both the tin and
phosphorus atoms contain Tt-electron systems that absorb UV radiation. This technique is
primarily used for:

e Quantitative Analysis: Determining the concentration of Decafentin in a solution using a
calibration curve, following the Beer-Lambert law.

o Purity Assessment: Detecting aromatic impurities that may have different absorption maxima
or spectral shapes.

 Stability Studies: Monitoring the degradation of Decafentin over time, which may lead to
changes in the UV absorption spectrum.

Expected Quantitative Data

The UV-Vis spectrum of Decafentin is expected to show characteristic absorption bands
arising from the 1t — 11* electronic transitions of the phenyl groups.

Parameter Expected Value Comments

Primary absorption band for

Amax 1 ~220-230 nm )

phenyl rings.

Secondary, fine-structured
Amax 2 ~260-280 nm bands (B-bands) characteristic

of benzene derivatives.

Experimental Protocol

e Solvent Selection: Choose a UV-transparent solvent in which Decafentin is soluble.
Cyclohexane, ethanol, or acetonitrile are suitable choices.

e Instrument Preparation: Warm up the UV-Vis spectrophotometer for at least 30 minutes to
ensure lamp stability.
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» Blank Measurement: Fill a quartz cuvette with the chosen solvent and record a baseline
spectrum. This will be subtracted from the sample spectrum.

o Sample Preparation: Prepare a stock solution of Decafentin of known concentration (e.g., 1
mg/mL). From this, prepare a dilute solution (e.g., 10 pg/mL) to ensure the absorbance is
within the instrument's linear range (typically 0.1-1.0 AU).

o Sample Measurement: Rinse and fill the cuvette with the diluted Decafentin solution. Place
it in the spectrophotometer.

o Data Acquisition: Scan the sample across a wavelength range of 200-400 nm.

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). For quantitative
analysis, measure the absorbance at the primary Amax.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations. For Decafentin, FT-IR is
crucial for confirming the presence of key structural features, such as:

Aliphatic C-H bonds in the decyl chain.

Aromatic C-H and C=C bonds in the phenyl rings.

Bonds involving the heteroatoms: P-C (phenyl) and Sn-C (phenyl).

The overall "fingerprint” of the molecule for identification purposes.

Expected Quantitative Data

The following table summarizes the expected characteristic vibrational frequencies for
Decafentin.
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Wavenumber (cm~—?) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic (Phenyl Rings)

2950-2850 C-H Stretch Aliphatic (Decyl Chain)

~1580, ~1480, ~1430 C=C Stretch Aromatic Ring Skeletal
Vibrations

~1440 P-C (Phenyl) Stretch Triphenylphosphine Moiety

1100-1000 In-plane C-H Bending Aromatic (Phenyl Rings)

~450 Sn-C (Phenyl) Stretch Triphenyltin Moiety

750-690 Out-of-plane C-H Bending Monosubstituted Phenyl Rings

Experimental Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

[¢]

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a
solvent like isopropanol and allowing it to dry completely.

[¢]

Record a background spectrum of the empty ATR setup.

o

Place a small amount of solid Decafentin powder directly onto the ATR crystal.

o

Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Mix ~1 mg of Decafentin with ~100 mg of dry, spectroscopic-grade potassium bromide
(KBr) in an agate mortar.

o Grind the mixture until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a
thin, transparent pellet.
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o Data Acquisition: Place the sample (ATR setup or KBr pellet) in the FT-IR spectrometer's
sample compartment.

e Scan Parameters: Collect the spectrum over a range of 4000-400 cm~*. Co-add 16 or 32
scans to improve the signal-to-noise ratio.

o Data Analysis: Process the spectrum to identify the key absorption bands and compare them
to the expected values to confirm the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note

NMR spectroscopy is arguably the most powerful technique for complete structural elucidation
in solution. By analyzing the chemical environment of NMR-active nuclei, one can determine
the precise connectivity and 3D structure of a molecule. For Decafentin, a multi-nuclear
approach is required.

e 1H NMR: Provides information on the number, environment, and connectivity of protons. It
will distinguish between aromatic protons on the phenyl rings and aliphatic protons on the
decyl chain.

e 13C NMR: Shows the number and type of carbon atoms (aliphatic, aromatic, etc.).

e 31p NMR: A highly specific experiment that will show a single peak for the phosphorus atom
in the decyltriphenylphosphonium cation, confirming its chemical environment.

e 1195n NMR: Tin has NMR-active isotopes (11°Sn and 117Sn), with 12°Sn being the most
commonly observed. This experiment is diagnostic for the tin center in the
bromochlorotriphenylstannate anion.

Expected Quantitative Data

1H NMR (Proton)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.5-8.0 m 30H
(P-Ph & Sn-Ph)
~2.5-2.8 m 2H -P-CH2-CH.-
~1.2-1.6 m 16H -(CH2)s-

| ~0.8-0.9 | t | 3H | -CH2-CHs |

13C NMR (Carbon)

Chemical Shift (6, ppm) Assighment
~128-135 Aromatic Carbons (P-Ph & Sn-Ph)
~31-32 -CH:z- groups (central part of decyl chain)
~29-30 -P-CH2-CH2-
~22-23 -CH2-CHs

| ~14 | -CH2-CHs |

p & 1950 NMR

Expected Chemical Shift
Nucleus Comments

(3, ppm)
Relative to 85% H3POa.
ap ~20-30 Expected for a
phosphonium salt.

| 11°Sn | ~ -50 to -150 | Relative to Sn(CHs)a. The shift is sensitive to coordination number and

attached halides. |
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Experimental Protocol

Solvent Selection: Choose a deuterated solvent in which Decafentin is highly soluble.
Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-de) are common choices.

Sample Preparation: Accurately weigh 5-10 mg of Decafentin and dissolve it in 0.6-0.7 mL
of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of an
internal standard like tetramethylsilane (TMS) if required, although modern spectrometers
can reference the residual solvent peak.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned
and shimmed to optimize magnetic field homogeneity.

Data Acquisition:
o 'H NMR: Acquire a standard 1D proton spectrum.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. This may require a longer acquisition
time due to the lower natural abundance of 13C.

o 3P NMR: Acquire a proton-decoupled 3P spectrum. This is a relatively quick experiment.

o 119S5n NMR: Acquire a proton-decoupled 1°Sn spectrum. This may require specialized
probe tuning and longer acquisition times.

Data Processing: Fourier transform the raw data (FID). Phase the spectra and perform
baseline correction. Integrate the *H signals and reference all spectra appropriately.

Mass Spectrometry (MS)
Application Note

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on

molecular weight and elemental composition. For an ionic compound like Decafentin,

Electrospray lonization (ESI) is the ideal technique, as it can transfer pre-existing ions from

solution into the gas phase. Liquid Chromatography coupled with tandem MS (LC-MS/MS) is

the preferred method for organotin analysis.
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» Molecular Weight Confirmation: ESI-MS will detect the intact decyltriphenylphosphonium
cation and potentially the bromochlorotriphenylstannate anion.

o Purity Analysis: LC-MS can separate Decafentin from impurities before detection, allowing
for their identification and quantification.

e Structural Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ions,
providing data that helps confirm the structure of the cationic and anionic components.

Exp_e_cj:e_d_Q_uanIuamLe_Qata

Mode Expected m/z Formula Exact Mass
[C3sHasP]* Positive 379.31 C2sH36P 379.2558
_ 464.8802 (for
[Sn(CeH5)3BrCll=  Negative 464.88 C1sH1sBrCISn

1205, 79By, 35Cl)

Note: The observed m/z for the anion will show a complex isotopic pattern due to the multiple
isotopes of Sn, Br, and CI.

Experimental Protocol

o Sample Preparation: Prepare a dilute solution of Decafentin (~1-10 ug/mL) in a solvent
compatible with LC-MS, such as a mixture of acetonitrile and water.

e LC Method (for LC-MS):

[¢]

Column: Use a C18 reversed-phase column.

o

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1%
formic acid.

Flow Rate: 0.2-0.4 mL/min.

o

o

Injection Volume: 5-10 pL.

e MS Method (ESI):
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o lonization Mode: Run experiments in both positive and negative ion modes to detect the
cation and anion, respectively.

o Capillary Voltage: ~3-4 kV.
o Source Temperature: ~120-150 °C.
o Mass Range: Scan from m/z 100 to 1000.

o Tandem MS (MS/MS): Select the parent ion of interest (e.g., m/z 379.3) and apply collision
energy (e.g., 10-30 eV) to induce fragmentation. Record the resulting product ion

spectrum.

o Data Analysis:

o In the positive mode, identify the peak corresponding to the decyltriphenylphosphonium
cation.

o In the negative mode, identify the isotopic cluster corresponding to the
bromochlorotriphenylstannate anion.

o Analyze fragmentation patterns to confirm substructures.

Mechanism of Action

Decafentin acts as a fungicide by disrupting mitochondrial function. It specifically interferes
with the electron transport chain, which is the primary process for energy (ATP) generation in
fungal cells. This disruption leads to a depletion of cellular energy, ultimately causing cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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